molecular formula C13H16N4S B13873470 3-(5-Cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1179362-37-8

3-(5-Cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13873470
CAS No.: 1179362-37-8
M. Wt: 260.36 g/mol
InChI Key: SFCAIGCCTQEZET-UHFFFAOYSA-N
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Description

3-(5-Cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a pyridinyl group at position 3 and an amine at position 3. The cyclohexyl moiety on the pyridine ring introduces steric bulk and lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

1179362-37-8

Molecular Formula

C13H16N4S

Molecular Weight

260.36 g/mol

IUPAC Name

3-(5-cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C13H16N4S/c14-13-16-12(17-18-13)11-7-6-10(8-15-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,14,16,17)

InChI Key

SFCAIGCCTQEZET-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CN=C(C=C2)C3=NSC(=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-cyclohexylpyridine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of substituted thiadiazole derivatives

Scientific Research Applications

3-(5-Cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a thiadiazole ring fused with a pyridine ring and a cyclohexyl substituent. It has garnered interest for its potential applications in medicinal chemistry and material science. The compound's structural formula is C13H15N3S, characterized by a unique arrangement of nitrogen and sulfur atoms within its ring systems, which contributes to its varied chemical properties.

Scientific Research Applications

  • Modulation of Enzyme Activity: 3-(5-Cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine's biological activity is mainly attributed to its interaction with specific molecular targets. It has been shown to modulate enzyme activity by binding to active sites, potentially inhibiting certain biochemical pathways. Due to this property, it is a candidate for further investigation in drug development, especially for conditions where enzyme inhibition is beneficial.
  • Pharmacological Profile: Studies on the interactions of 3-(5-Cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine with biological targets are crucial for understanding its pharmacological profile. The compound may exhibit selective binding to certain enzymes or receptors, which could lead to therapeutic effects or side effects depending on the target's role in biological pathways.
  • Lipophilicity: The uniqueness of 3-(5-Cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine lies in its specific ring structure and the presence of the cyclohexyl group. This configuration enhances its lipophilicity compared to similar compounds, potentially improving its ability to permeate cell membranes and interact with intracellular targets more effectively than others in its class.

Reactions

  • 3-(5-Cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo several types of reactions:
    • Oxidation with reagents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
    • Reduction with reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
    • Substitution with reagents like alkyl halides and acyl chlorides.

Synthesis

  • The synthesis of 3-(5-Cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route includes... In industrial settings, continuous flow reactors may be employed to enhance yield and purity while reducing production costs through automation.

Mechanism of Action

The mechanism of action of 3-(5-Cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Analogs of 1,2,4-Thiadiazol-5-amines

Compound ID Substituents (Pyridine/Other) Yield (%) Purity (%) Key Features Reference
10 5-Isopropoxy, N-(3-methyl) 36 99.3 High purity, moderate yield
11 5-Cyclopropoxy, N-(3-methyl) 24 98.2 Lower yield, cyclopropoxy group
20 Complex piperidinyloxy 45 98 High yield, fluorinated substituent
23 5-Cyclopropoxy, N-(3-isopropyl) 19 95 Bulky isopropyl group
25 5-Isopropoxy, N-(3-isopropyl) 71 97 Highest yield in series
3ao () N-isopropyl, 3-phenyl - - Simplified structure, NMR data
3-(Pyridin-2-yl) () Unsubstituted pyridine - 97 Baseline analog (CAS 75028-24-9)

Physicochemical Properties

  • Lipophilicity : Cyclohexyl (logP ~3.5 estimated) vs. isopropoxy (logP ~2.8) increases hydrophobicity, which could enhance tissue penetration but reduce aqueous solubility.
  • Synthetic Challenges : Cyclohexyl groups may complicate synthesis, as seen in lower yields for cyclopropoxy analogs (e.g., 24% for Compound 11 vs. 71% for Compound 25) .

Biological Activity

3-(5-Cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(5-Cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can be represented as follows:

  • Molecular Formula : C13H16N4S
  • CAS Number : 46839809
  • SMILES Notation : CC1=CC=NC(=C1)C(=S)N=C(S)N

This compound features a thiadiazole ring fused with a pyridine moiety, which is essential for its biological activity.

Biological Activity Overview

Thiadiazole derivatives have been extensively studied for their potential therapeutic effects. The biological activities associated with 3-(5-Cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine include:

  • Antimicrobial Activity : Thiadiazoles have shown promising antibacterial and antifungal properties. Studies indicate that compounds with similar structures exhibit significant activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anticancer Activity : Research has demonstrated that thiadiazole derivatives can inhibit tumor growth in various cancer cell lines. For example, compounds with similar scaffolds have shown IC50 values in the low micromolar range against breast and lung cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is often influenced by their substituents. In the case of 3-(5-Cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine:

  • Pyridine Substitution : The presence of the cyclohexylpyridine group enhances lipophilicity and may improve binding affinity to biological targets.
  • Thiadiazole Ring : The thiadiazole moiety is crucial for its interaction with biomolecules, including enzymes and receptors.

Case Studies and Research Findings

Several studies have investigated the biological properties of thiadiazole derivatives:

StudyFindings
Evaluated the antiviral activity of related compounds against HIV; some derivatives showed promising inhibitory effects.
Reported antimicrobial properties with significant activity against Salmonella typhi and E. coli. Compounds exhibited zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk.
Discussed anticancer properties with IC50 values ranging from 0.20 to 0.52 μg/mL against specific cancer cell lines.

Q & A

Basic: What are the established synthetic routes for 3-(5-cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine?

Answer:
The compound is typically synthesized via cyclocondensation of hydrazide derivatives with thiocyanate salts. For example, isonicotinoyl hydrazide can react with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core. Subsequent functionalization with cyclohexyl-containing pyridine derivatives is achieved via nucleophilic substitution or coupling reactions. Key steps include:

  • Cyclocondensation: Hydrazide + KSCN → 1,3,4-thiadiazole intermediate.
  • Pyridine coupling: Cyclohexylpyridine moiety introduced via Suzuki-Miyaura or Ullmann coupling .
  • Purification: Column chromatography or recrystallization in ethanol/DMF mixtures .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy: ¹H/¹³C NMR confirms the cyclohexyl and pyridyl substituents (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; pyridine C-2 signals at ~150 ppm) .
  • IR spectroscopy: Thiadiazole ring vibrations (~650–750 cm⁻¹) and amine N–H stretches (~3300 cm⁻¹) .
  • Mass spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₆N₄S).
  • X-ray crystallography: Resolves stereochemistry of cyclohexyl-pyridine linkage .

Advanced: How can reaction conditions be optimized to improve yield in thiadiazole ring formation?

Answer:
Optimization involves:

  • Base selection: Triethylamine or Hünig’s base enhances cyclocondensation efficiency for pyridyl-thiadiazole systems .
  • Temperature control: Reactions at 70–80°C minimize side-product formation (e.g., dithiazole byproducts) .
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while ethanol aids in cyclization .
    Data contradiction note: Yields vary with substituent electronics; electron-deficient pyridines require harsher conditions (e.g., H₂SO₄ vs. HCl) .

Advanced: What strategies resolve discrepancies in reported biological activities of thiadiazole derivatives?

Answer:

  • Structural benchmarking: Compare substituent effects (e.g., cyclohexyl vs. aryl groups) on bioactivity. Cyclohexyl enhances lipophilicity, altering membrane permeability .
  • Assay standardization: Control for solvent (DMSO% ≤0.1%) and cell line variability (e.g., HepG2 vs. HEK293) .
  • Mechanistic studies: Use molecular docking to validate target engagement (e.g., kinase or protease binding) and rule off-target effects .

Advanced: How do computational methods inform the design of derivatives with enhanced pharmacological profiles?

Answer:

  • Molecular docking: Predict binding affinity to targets (e.g., EGFR or COX-2) by modeling interactions between the thiadiazole core and active-site residues .
  • QSAR modeling: Correlate substituent properties (e.g., logP, polar surface area) with activity. Cyclohexyl groups improve logP but may reduce solubility .
  • ADMET prediction: Tools like SwissADME assess metabolic stability and toxicity risks early in design .

Basic: What are the common biological targets explored for this compound class?

Answer:

  • Antimicrobial: Thiadiazoles inhibit bacterial DNA gyrase or fungal lanosterol demethylase .
  • Anticancer: Targets include tubulin polymerization (via cyclohexyl-induced steric hindrance) and topoisomerase II .
  • Anticonvulsant: Modulate GABA_A receptors or voltage-gated sodium channels .

Advanced: How to address solubility challenges during in vitro testing?

Answer:

  • Co-solvents: Use cyclodextrins or PEG-400 to enhance aqueous solubility without cytotoxicity .
  • Prodrug design: Introduce phosphate or ester groups hydrolyzed in vivo .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Advanced: What analytical methods validate purity in multi-step syntheses?

Answer:

  • HPLC-DAD/MS: Detect impurities <0.1% (e.g., unreacted hydrazide or thiocyanate byproducts) .
  • Elemental analysis: Confirm C/H/N/S ratios within ±0.3% of theoretical values .
  • TGA-DSC: Assess thermal stability (decomposition >200°C indicates high purity) .

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